molecular formula C14H19NOS2 B2384523 1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1797316-71-2

1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2384523
CAS No.: 1797316-71-2
M. Wt: 281.43
InChI Key: MDYQJZSCRJBGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound It features a pyrrolidine ring substituted with a methylthio group and a phenylthio group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Attachment of the Phenylthio Group: The phenylthio group can be attached through similar nucleophilic substitution reactions.

    Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone, possibly through aldol condensation or other carbonyl-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group or the sulfur atoms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, thiols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one may have applications in:

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic properties or as a precursor to pharmacologically active compounds.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one: can be compared with other compounds featuring pyrrolidine rings or thioether groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

1-(3-(Methylthio)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methylthio group and a phenylthio group. Its molecular formula is C15H19NOS2C_{15}H_{19}NOS_2, indicating the presence of nitrogen, sulfur, and carbon atoms which contribute to its unique biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, pyrrolidine derivatives have been shown to exhibit antibacterial properties by inhibiting bacterial cell wall synthesis or disrupting membrane integrity .

Antimicrobial Activity

Studies have demonstrated that compounds with similar thiol and pyrrolidine functionalities exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Anticancer Properties

Recent investigations into related compounds have highlighted their potential as anticancer agents. For example, certain pyrrolidine derivatives were found to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and activation of pro-apoptotic pathways .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various pyrrolidine derivatives against Pseudomonas aeruginosa. The results indicated that specific substitutions on the pyrrolidine ring significantly enhanced antibacterial activity, suggesting that the methylthio and phenylthio groups may play crucial roles in this effect .

Study 2: Anticancer Activity

In a separate study, compounds structurally related to this compound were tested for their ability to induce apoptosis in A549 lung cancer cells. The results showed that these compounds could effectively trigger apoptotic pathways, leading to significant reductions in cell viability .

Comparative Analysis of Biological Activities

Activity Type Compound Target Organism/Cell Line Effect
AntibacterialPyrrolidine DerivativePseudomonas aeruginosaInhibition of growth
AnticancerRelated Pyrrolidine CompoundA549 (lung cancer)Induction of apoptosis
CytotoxicityNovel Chlorpromazine AnaloguesVarious cancer cell linesSignificant cytotoxic effects

Properties

IUPAC Name

1-(3-methylsulfanylpyrrolidin-1-yl)-3-phenylsulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS2/c1-17-13-7-9-15(11-13)14(16)8-10-18-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYQJZSCRJBGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCN(C1)C(=O)CCSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.